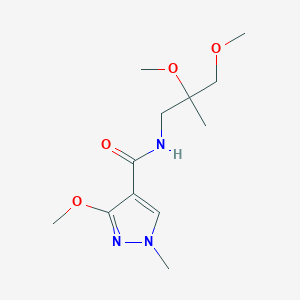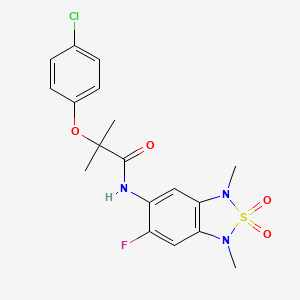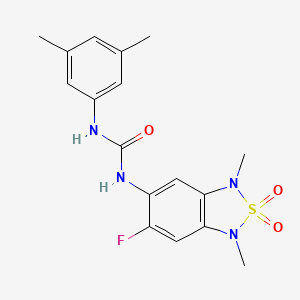![molecular formula C23H29NO4 B6428305 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide CAS No. 2034454-62-9](/img/structure/B6428305.png)
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide, also known as N-HOPB, is an organic compound belonging to the class of benzamides. N-HOPB is a white solid with a molecular weight of 330.4 g/mol and a melting point of 86-88 °C. It has a molecular formula of C18H21NO3 and is soluble in methanol, ethanol, and dimethyl sulfoxide. N-HOPB is a synthetic compound that has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
Applications De Recherche Scientifique
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In particular, it has been found to possess anti-inflammatory activity in vitro and in vivo, as well as anti-cancer activity in vitro. It has also been found to possess antioxidant activity, as it is able to scavenge free radicals and reduce oxidative stress.
Mécanisme D'action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide is not fully understood. However, it is believed that its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Its anti-cancer activity is thought to be due to its ability to induce apoptosis in cancer cells, as well as its ability to inhibit the growth and proliferation of cancer cells. Its antioxidant activity is believed to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to possess a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as to induce apoptosis in cancer cells. It has also been found to have antioxidant activity, as it is able to scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide has a number of advantages and limitations when used in lab experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and use in experiments. It is also relatively stable and can be stored at room temperature. However, it is not water-soluble, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the study of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide. One potential direction is to further investigate its anti-inflammatory, anti-oxidant, and anti-cancer activities. Another potential direction is to study its potential use in the treatment of other diseases, such as autoimmune and neurological disorders. Additionally, further research into its mechanism of action could lead to the development of more effective therapeutic agents. Finally, further research into its structure-activity relationships could lead to the development of novel compounds with improved therapeutic properties.
Méthodes De Synthèse
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide can be synthesized using a number of methods. One method involves the reaction of 2-hydroxy-2-(oxan-4-yl)-2-phenylethanol with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as potassium carbonate. This reaction yields this compound as the final product.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-17(2)28-21-10-8-18(9-11-21)22(25)24-16-23(26,19-6-4-3-5-7-19)20-12-14-27-15-13-20/h3-11,17,20,26H,12-16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMXJFPEWCYYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B6428227.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428235.png)
![1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6428244.png)
![6-({3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6428253.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428255.png)
![(2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6428256.png)
![(2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide](/img/structure/B6428272.png)
![2-(benzylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428279.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428280.png)
![8-methoxy-2-oxo-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6428287.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428297.png)


